4-((3-Fluorobenzyl)oxy)benzonitrile
Overview
Description
Preparation Methods
The synthesis of 4-((3-Fluorobenzyl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-((3-Fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzonitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)benzonitrile is used extensively in scientific research, particularly in:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials and compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their function or activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-((3-Fluorobenzyl)oxy)benzonitrile can be compared with other similar compounds, such as:
4-((3-Chlorobenzyl)oxy)benzonitrile: Similar in structure but with a chlorine atom instead of fluorine.
4-((3-Methylbenzyl)oxy)benzonitrile: Similar in structure but with a methyl group instead of fluorine.
4-((3-Bromobenzyl)oxy)benzonitrile: Similar in structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMMXIRNCLZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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